![molecular formula C22H26N10O3S B2757578 1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide CAS No. 672913-66-5](/img/structure/B2757578.png)
1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H26N10O3S and its molecular weight is 510.58. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolism and Disposition
Research on similar compounds emphasizes the importance of understanding the metabolism and disposition of novel therapeutic agents. For example, studies on orexin receptor antagonists and cannabinoid receptor antagonists highlight the complex metabolic pathways these compounds undergo in the human body. They are primarily metabolized in the liver, with fecal and urinary excretion being significant routes of elimination (Renzulli et al., 2011); (Miao et al., 2012). Understanding these pathways is crucial for predicting drug interactions, potential toxicities, and tailoring individualized treatment plans.
Pharmacokinetics
Pharmacokinetic studies are essential for characterizing how a drug is absorbed, distributed, metabolized, and excreted in the body. For instance, the disposition of selective cannabinoid receptor antagonists in humans has been thoroughly investigated, providing critical insights into their absorption rates, bioavailability, and the extent of their metabolism (Z. Miao et al., 2012). Such studies are indispensable for the rational design of dosing regimens and for ensuring optimal therapeutic efficacy.
Therapeutic Potential and Mechanisms of Action
While the direct therapeutic applications of "1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide" are not discussed, related compounds have been explored for their potential in treating various conditions. For example, temozolomide has shown promise in treating low-grade gliomas, with studies demonstrating its effectiveness and tolerability in this patient population (Quinn et al., 2003). These findings underscore the potential of novel compounds in addressing unmet medical needs.
特性
IUPAC Name |
1-[3-methyl-2,6-dioxo-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purin-8-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N10O3S/c1-29-18-16(19(34)25-21(29)35)31(20(24-18)30-11-8-14(9-12-30)17(23)33)10-5-13-36-22-26-27-28-32(22)15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3,(H2,23,33)(H,25,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOYUHQJUKUXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)C(=O)N)CCCSC4=NN=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972788 |
Source
|
Record name | 1-(6-Hydroxy-3-methyl-2-oxo-7-{3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methyl-2,6-dioxo-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide | |
CAS RN |
5728-55-2 |
Source
|
Record name | 1-(6-Hydroxy-3-methyl-2-oxo-7-{3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。